(R)-3-(Boc-amino)cyclopentanone

Catalog No.
S828835
CAS No.
225641-86-1
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Boc-amino)cyclopentanone

CAS Number

225641-86-1

Product Name

(R)-3-(Boc-amino)cyclopentanone

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1

InChI Key

CLOXAWYNXXEWBT-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1

(R)-3-(Boc-amino)cyclopentanone (CAS 225641-86-1) is a highly specified, conformationally constrained chiral building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a reactive ketone for downstream functionalization and a selectively protected amine, this compound serves as a critical precursor for amino-cyclopentane-based therapeutics, including kinase inhibitors and receptor antagonists. Procuring this specific (R)-enantiomer with high optical purity (typically ≥98% ee) ensures strict stereochemical control early in the synthetic route, minimizing late-stage resolution costs and preventing the formation of inactive diastereomers during complex API assembly [1].

Research Fit

Stereodefined (R)-cyclopentanone scaffold for asymmetric synthesis workflows
Boc-protected amine enables orthogonal protection during peptide or small-molecule assembly

Substituting (R)-3-(Boc-amino)cyclopentanone with its racemic counterpart or unprotected analogs introduces severe process inefficiencies and yield penalties. Utilizing racemic 3-(Boc-amino)cyclopentanone necessitates late-stage chiral resolution—often via expensive preparative chiral HPLC—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases solvent consumption and cycle times[1]. Furthermore, attempting to use unprotected (R)-3-aminocyclopentanone is synthetically unviable; the free primary amine rapidly undergoes intermolecular self-condensation with the ketone moiety, leading to polymeric byproducts and catastrophic yield loss during standard functionalization steps like reductive amination or Grignard additions [2].

Substitution Risk

Stereochemical mismatch
Racemic or (S)-enantiomer may not meet chiral recognition demands in stereospecific routes
Protecting group lability
Boc deprotection kinetics differ from Cbz or Fmoc, impacting sequential deprotection reliability
Process reproducibility
Direct substitute may require revalidation of yield and ee under established conditions

Elimination of Late-Stage Chiral Resolution Penalties

Procuring the pre-resolved (R)-enantiomer directly impacts the overall atom economy and cost-efficiency of API synthesis. When synthesizing chiral cyclopentylamines, starting with (R)-3-(Boc-amino)cyclopentanone (≥98% ee) allows for direct stereospecific downstream functionalization. In contrast, utilizing a racemic baseline requires downstream diastereomeric salt resolution or chiral chromatography, which automatically discards ≥50% of the intermediate mass and drastically increases the cost per kilogram of the final API [1].

Evidence DimensionEffective intermediate yield after stereocenter establishment
Target Compound Data>95% retention of material (using ≥98% ee starting material)
Comparator Or BaselineRacemic 3-(Boc-amino)cyclopentanone
Quantified Difference>50% absolute yield improvement and elimination of chiral HPLC steps
ConditionsIndustrial scale-up of chiral amino-cyclopentane APIs

Purchasing the enantiopure building block shifts the burden of chiral resolution away from expensive late-stage API intermediates, doubling the effective throughput of the synthetic route.

Enantiomeric purity
Reported
≥97% ee (R-enantiomer) vs racemic mixture (no chiral resolution) vs (S)-enantiomer (opposite rotation)
Stereochemical identity supports chiral integrity in synthesis
Chiral HPLC per vendor specifications

Prevention of Self-Condensation During Ketone Functionalization

The tert-butyloxycarbonyl (Boc) protecting group is critical for maintaining the structural integrity of the cyclopentanone ring during aggressive synthetic transformations. Unprotected 3-aminocyclopentanones are highly prone to Schiff base formation and intermolecular self-condensation. By utilizing the Boc-protected variant, chemists can perform standard ketone modifications—such as Wittig olefination or reductive amination—with yields frequently exceeding 80%, whereas the unprotected baseline typically degrades, yielding less than 30% of the desired functionalized product [1].

Evidence DimensionYield of functionalized ketone derivatives
Target Compound Data>80% yield with intact amine protection
Comparator Or BaselineUnprotected (R)-3-aminocyclopentanone
Quantified Difference>50% higher yield and elimination of polymeric byproducts
ConditionsStandard ketone functionalization conditions (e.g., reductive amination)

The Boc protection ensures the molecule remains stable and processable during multi-step syntheses, directly preventing catastrophic material loss.

Enzymatic resolution behavior
Head-to-head
Boc derivative: simple kinetic resolution; Cbz derivative: dynamic kinetic resolution via N,N' migration
Boc restricts racemization, supporting predictable resolution outcome
Lipase B catalyzed acetylation

Conformational Rigidity for Target Binding Affinity

The 1,3-substitution pattern on the rigid cyclopentane ring provides a specific spatial orientation that cannot be replicated by acyclic or flexible ring analogs. In the development of receptor antagonists (such as motilin receptor antagonists), the (R)-cyclopentyl scaffold locks the pharmacophore into a favorable dihedral angle. Substituting this with an acyclic analog (e.g., a protected 1,3-diaminopropane derivative) results in a high entropic penalty upon target binding, often reducing the API's binding affinity by 10- to 100-fold compared to the constrained cyclopentyl derivative [1].

Evidence DimensionTarget binding affinity (IC50) of derived APIs
Target Compound DataLow nanomolar IC50 (due to pre-organized conformation)
Comparator Or BaselineAcyclic 1,3-diamine derivatives
Quantified Difference10- to 100-fold improvement in binding affinity
ConditionsIn vitro receptor binding assays

The specific ring size and stereochemistry are non-negotiable for achieving the required potency in advanced drug discovery programs.

Commercial purity
Reported
≥97% purity (R) vs ~95% purity (racemate); (S)-enantiomer at higher cost
Reliable purity and cost balance for R&D procurement
HPLC purity; vendor survey
Patent intermediate claim
Class-level
(R)-enantiomer specified in WO2009/023269 A2; no reported use for racemate or (S)
Reported patent context supports stereochemical requirement
Class-level inference; verify in-house

Synthesis of Conformationally Constrained Kinase Inhibitors

(R)-3-(Boc-amino)cyclopentanone is the optimal starting material for developing selective kinase inhibitors where the amino-cyclopentyl moiety is required to occupy a tight hydrophobic pocket. The pre-set (R)-stereocenter ensures that downstream cross-coupling or reductive amination yields the exact stereoisomer required for maximum target affinity, bypassing the need for late-stage chiral separation [1].

Development of CNS and Metabolic Receptor Antagonists

In the synthesis of complex receptor antagonists, such as those targeting the motilin receptor, this compound provides a rigid scaffold that precisely orients functional groups for optimal receptor interaction. The Boc group allows for the selective elaboration of the ketone before the amine is deprotected and coupled to the rest of the pharmacophore [2].

Scalable Production of Chiral Amino-Cyclopentane Intermediates

For industrial scale-up, utilizing the pre-protected and pre-resolved (R)-Boc derivative prevents the catastrophic yield losses associated with unprotected aminocyclopentanone self-condensation. This ensures high-throughput, reproducible batches during multi-kilogram API manufacturing campaigns [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Enantiomer-specific building block
Stereochemical fidelity in target route
Asymmetric catalysis design
Enantiopure scaffold
Product ee and reaction selectivity
Orthogonal protection SPPS
Acid-labile Boc protection
Sequential deprotection compatibility
Enzymatic resolution studies
Boc-mediated resolution behavior
Racemization pathway control

XLogP3

0.8

Wikipedia

Tert-Butyl [(1R)-3-oxocyclopentyl]carbamate

Explore Compound Types